molecular formula C25H35N3O6S B13405436 oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Cat. No.: B13405436
M. Wt: 505.6 g/mol
InChI Key: YMARZQAQMVYCKC-RPFBHVFUSA-N
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Description

IUPAC Name: [(3S)-Oxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate Molecular Formula: C₂₅H₃₅N₃O₆S Molecular Weight: 505.63 g/mol CAS Registry Number: 161814-49-9 Key Features:

  • Structure: Contains a tetrahydrofuran (oxolan-3-yl) carbamate group, a hydroxy-substituted phenylbutan-2-yl backbone, and a 4-aminophenyl sulfonamide moiety linked via an isobutyl (2-methylpropyl) chain.
  • Pharmacological Role: This compound, identified as amprenavir, is a synthetic hydroxyethylamine sulfonamide derivative and a potent HIV-1 protease inhibitor. It binds to the protease active site, preventing viral replication .
  • Physicochemical Properties:
    • Melting Point: 118–134°C
    • pKa: Acidic dissociation constant of 2.05 .
    • Solubility: Moderate aqueous solubility due to the sulfonamide and carbamate groups.

Properties

Molecular Formula

C25H35N3O6S

Molecular Weight

505.6 g/mol

IUPAC Name

oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21?,23-,24+/m0/s1

InChI Key

YMARZQAQMVYCKC-RPFBHVFUSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Preparation of Intermediates

  • Step 1 : Synthesis of 4-aminophenylsulfonyl-(2-methylpropyl)amine .

    • React 4-aminobenzenesulfonyl chloride with 2-methylpropan-1-amine in the presence of a base like triethylamine.
  • Step 2 : Preparation of the 3-hydroxy-1-phenylbutan-2-yl backbone.

    • This could involve the reduction of a suitable precursor, such as a ketoester, followed by hydrolysis.

Coupling and Carbamate Formation

  • Step 3 : Couple the prepared intermediates using a carbonylation agent to form the carbamate linkage.

    • Use a reagent like 1,1'-carbonyldiimidazole (CDI) or phosgene (with appropriate safety precautions) to activate the hydroxyl group for carbamate formation.
  • Step 4 : Introduce the oxolan-3-yl moiety.

    • React the carbamate intermediate with oxolan-3-ol in the presence of a suitable catalyst or base.

Stereochemical Control

  • Ensure that all reactions are conducted under conditions that maintain the desired stereochemistry, potentially using chiral catalysts or auxiliaries.

Analytical Techniques

To verify the structure and purity of the final product, various analytical techniques can be employed:

Data Tables

Molecular Properties

Property Value
Molecular Formula C25H35N3O6S
Molecular Weight 505.6 g/mol
CAS No. 161814-49-9

Synthesis Steps

Step Reaction Conditions
1 Formation of 4-aminophenylsulfonyl-(2-methylpropyl)amine Triethylamine, dichloromethane
2 Preparation of 3-hydroxy-1-phenylbutan-2-yl backbone Reduction conditions (e.g., NaBH4)
3 Carbamate formation CDI or phosgene, base

Research Outcomes

The synthesis of oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate is a complex process requiring careful control of stereochemistry and reaction conditions. The compound's potential applications in pharmaceuticals or other fields would depend on its biological activity and stability.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles . By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. The molecular targets include the protease enzyme, and the pathways involved are those related to viral replication and protein processing.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

[(3S)-Oxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-(2-methylpropyl-(4-nitrophenyl)sulfonylamino)-1-phenylbutan-2-yl]carbamate (TRC-N505075)

Molecular Formula : C₂₅H₃₃N₃O₈S
Molecular Weight : 535.61 g/mol
CAS Registry Number : 160231-69-6
Key Differences :

  • Functional Group: The 4-aminophenyl sulfonamide in amprenavir is replaced with a 4-nitrophenyl sulfonamide group.
  • Impact: The nitro group (-NO₂) is strongly electron-withdrawing, which may alter binding affinity to HIV protease compared to the electron-donating amino group (-NH₂) in amprenavir. Increased molecular weight (535.61 vs. 505.63) due to the nitro group and additional oxygen atoms. Melting Point: Not explicitly reported, but nitro-substituted analogs often exhibit higher melting points due to enhanced polarity.
2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives (e.g., Compounds 13a–e)

General Structure: Features a cyanoacetamide core coupled with substituted aryl hydrazine groups . Example:

  • 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Molecular Formula: C₁₆H₁₅N₅O₃S Melting Point: 288°C . Comparison:
  • These compounds lack the hydroxyethylamine backbone and oxolan-3-yl carbamate critical for protease inhibition.
  • Retain sulfonamide groups but are smaller in size (MW ~357–358 g/mol vs. 505.63 g/mol for amprenavir).

Physicochemical and Pharmacological Comparison

Parameter Amprenavir (Target Compound) TRC-N505075 (Nitro Analog) Compound 13a (Cyanoacetamide)
Molecular Weight 505.63 g/mol 535.61 g/mol 357.38 g/mol
Functional Groups 4-Aminophenyl sulfonamide 4-Nitrophenyl sulfonamide 4-Methylphenyl hydrazine
Melting Point 118–134°C Not reported 288°C
Biological Activity HIV-1 protease inhibition Likely reduced activity Unrelated (synthetic intermediate)
pKa 2.05 (acidic) Not reported Not reported

Structure-Activity Relationship (SAR) Insights

Sulfonamide Substitution: The 4-aminophenyl group in amprenavir is critical for hydrogen bonding with HIV protease residues (e.g., Asp25). Substitution with nitro (as in TRC-N505075) may disrupt these interactions, reducing potency .

Hydroxyethylamine Backbone :

  • The (2S,3R)-3-hydroxy-1-phenylbutan-2-yl moiety stabilizes the transition-state analog interaction with the protease active site. Modifications here (e.g., stereochemistry changes) drastically affect efficacy .

Oxolan-3-yl Carbamate :

  • Enhances metabolic stability and bioavailability compared to simpler carbamates.

Research Findings and Implications

  • Amprenavir demonstrates a unique balance of solubility and protease affinity due to its 4-aminophenyl sulfonamide and hydroxyethylamine structure .
  • TRC-N505075 , while structurally similar, is likely a synthetic intermediate or impurity. Its nitro group may render it less pharmacologically active but useful in studying metabolic pathways .
  • Cyanoacetamide derivatives (e.g., 13a) highlight the versatility of sulfonamide chemistry but lack the structural complexity required for protease inhibition .

Biological Activity

Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C28H40N4O7SC_{28}H_{40}N_{4}O_{7}S and a molecular weight of approximately 576.705 g/mol. Its structural complexity includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H40N4O7S
Molecular Weight576.705 g/mol
SMILESNc1ccc(cc1)S(=O)(N(CC(C(Cc2ccccc2)NC(=O)OC4C3C(COC3OC4)NC)O)CC(C)C)=O

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its antibacterial properties, while the carbamate moiety may enhance bioavailability and modulate pharmacokinetics.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : The sulfonamide component suggests potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have shown that similar compounds can modulate inflammatory pathways, potentially reducing cytokine release.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through apoptosis induction.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Properties :
    • A study evaluated a related carbamate compound's effect on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
    • Findings : The compound triggered mitochondrial pathways leading to cell death.
  • Anti-inflammatory Research :
    • Research on similar sulfonamide derivatives showed reduced levels of pro-inflammatory cytokines in animal models.
    • Results : These compounds effectively decreased inflammation markers in conditions like arthritis.

Q & A

Q. Basic Structural Characterization

  • X-ray crystallography : Resolves absolute configuration at (2S,3R) and oxolan-3-yl centers .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish diastereotopic protons (e.g., 3-hydroxy group splitting patterns) .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA with hexane:IPA mobile phases .

How can advanced NMR techniques resolve ambiguities in stereochemical assignments?

Q. Advanced Stereochemical Analysis

  • NOESY : Correlates spatial proximity of the 3-hydroxy proton with the phenyl group to confirm (2S,3R) configuration .
  • Residual Dipolar Couplings (RDCs) : Aligns molecules in chiral liquid crystals to refine dihedral angles in the oxolane ring .

What in vitro assays are suitable for evaluating this compound’s bioactivity?

Q. Basic Pharmacological Screening

  • Enzyme inhibition : Target proteases (e.g., HIV-1 protease) with fluorogenic substrates; measure IC50_{50} via kinetic assays .
  • Cell viability : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
    Controls : Include positive controls (e.g., ritonavir for protease inhibition) and solvent-only blanks .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Q. Advanced SAR Strategies

  • Analog synthesis : Modify the 4-aminophenyl sulfonyl group (e.g., nitro or halogen substituents) to probe electronic effects .
  • Computational docking : Use AutoDock Vina to predict binding affinities to HIV-1 protease (PDB: 1HPV) .
  • Mutagenesis studies : Co-crystallize with mutated protease variants to identify critical binding residues .

What chromatographic methods optimize purity analysis for this compound?

Q. Advanced Analytical Chemistry

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI+ detection for mass validation (expected [M+H]+^+ = ~658 Da) .
  • Ion-pair chromatography : Add 10 mM ammonium acetate to resolve sulfonate-related impurities .

How can metabolic stability be assessed in preclinical studies?

Q. Advanced ADME Profiling

  • Liver microsomes : Incubate with human microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorescent probes (e.g., Vivid® substrates) .

What computational models predict this compound’s bioavailability?

Q. Advanced Modeling

  • Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS .
  • LogP calculation : Use SwissADME to predict octanol-water partitioning (~2.5 indicates moderate bioavailability) .

How should contradictory bioactivity data between studies be resolved?

Q. Advanced Data Analysis

  • Batch-effect normalization : Re-analyze raw data using mixed-effects models to account for inter-lab variability .
  • Orthogonal assays : Confirm protease inhibition via SPR (surface plasmon resonance) if fluorogenic assays conflict .
    Example : A 2024 study found conflicting IC50_{50} values (10 nM vs. 50 nM) due to differing substrate concentrations; recalibration using standardized protocols resolved discrepancies .

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